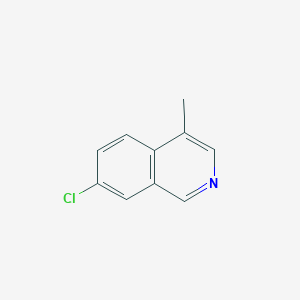

7-Chloro-4-methylisoquinoline

Description

Contextualization within Contemporary Isoquinoline (B145761) Chemistry

Isoquinoline and its derivatives are fundamental scaffolds in the realm of organic and medicinal chemistry. amerigoscientific.comrsc.org This bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a core structure in numerous natural products and synthetic molecules with significant therapeutic value. amerigoscientific.comrsc.orgresearchgate.net In modern medicinal chemistry, isoquinoline-based molecules are considered privileged structures due to their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and analgesic properties. amerigoscientific.comnih.gov The continuous exploration of isoquinoline derivatives is driven by the quest for novel therapeutic agents with enhanced efficacy and selectivity. amerigoscientific.comresearchgate.net Researchers are actively engaged in developing efficient and sustainable synthetic strategies to access a wide array of functionalized isoquinolines, highlighting the scaffold's enduring importance in drug discovery and development. rsc.orgnih.gov

Historical Perspective on Substituted Isoquinoline Synthesis and Utility

The synthesis of the isoquinoline core has a rich history, with several classical methods forming the bedrock of its chemistry. Traditional named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been instrumental in the construction of the isoquinoline framework for over a century. researchgate.netnih.govharvard.edu These methods, while foundational, often required harsh reaction conditions and had limitations regarding substrate scope and yield. researchgate.net

The utility of substituted isoquinolines was recognized early on with the isolation of bioactive alkaloids like papaverine (B1678415) from natural sources. researchgate.net This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of isoquinoline derivatives. Over the years, the development of more versatile and efficient synthetic methods has been a major focus, enabling the preparation of highly substituted and complex isoquinoline structures that were previously inaccessible. nih.govharvard.edu

Significance of 7-Chloro-4-methylisoquinoline in Heterocyclic Research

This compound is a significant compound in heterocyclic research, primarily serving as a versatile building block for the synthesis of more complex molecules. The presence of the chloro and methyl substituents on the isoquinoline core provides specific electronic and steric properties that can be exploited in further chemical transformations. The chlorine atom at the 7-position can participate in various substitution reactions, allowing for the introduction of different functional groups.

The compound's structure is of interest in medicinal chemistry due to the established biological activity of many substituted isoquinolines. amerigoscientific.comnih.gov While research specifically on this compound is not as extensive as for some other derivatives, its role as a key intermediate is crucial. For instance, it can be used as a precursor for the synthesis of other substituted isoquinolines, such as 7-chloro-4-methyl-8-nitroisoquinoline, by undergoing further reactions like nitration. prepchem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 78234-26-1 | chemicalbook.com |

| Molecular Formula | C₁₀H₈ClN | chemicalbook.com |

Overview of Current Research Trajectories Involving the this compound Scaffold

Current research involving the this compound scaffold is primarily focused on its utility in synthetic and medicinal chemistry. Researchers are exploring its use in the creation of novel compounds with potential biological activities. The functional groups present on the scaffold allow for a variety of chemical modifications.

One key research trajectory involves using this compound as a starting material for multi-step syntheses. For example, it can be subjected to nitration to introduce a nitro group, which can then be further modified to create a range of 8-substituted 7-chloro-4-methylisoquinolines. prepchem.com These new derivatives can then be screened for various pharmacological activities.

The broader research on substituted isoquinolines indicates a trend towards developing compounds with specific therapeutic targets. For instance, various isoquinoline derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov While direct studies on the anticancer properties of this compound are not prominent in the provided search results, its scaffold is relevant to this area of research. The development of efficient synthetic routes to functionalized isoquinolines, including those derived from this compound, remains an active area of investigation to support these medicinal chemistry efforts. rsc.org

Table 2: Synthesis of this compound

| Reactants | Reagents | Conditions | Product | Reference |

|---|

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTPHDZYRGQBSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Chloro 4 Methylisoquinoline

Retrosynthetic Analysis of the 7-Chloro-4-methylisoquinoline Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections can be envisioned across the bonds that form the pyridine (B92270) ring of the isoquinoline (B145761) core.

A primary disconnection (C-N bond and C-C bond) can lead to two general types of precursors, which align with the classical isoquinoline syntheses. One approach involves disconnecting the N1-C8a and C4-C4a bonds, suggesting a strategy starting from a substituted phenyl precursor and a C2N fragment. A key synthon in this approach would be a substituted phenylethylamine derivative.

Another common retrosynthetic strategy involves disconnecting the N1-C1 and C4-C4a bonds. This approach typically starts from a substituted benzaldehyde (B42025) or benzylamine (B48309) and a two-carbon component that will form C3 and C4 of the isoquinoline ring. For this compound, this would involve a 3-chlorobenzaldehyde (B42229) derivative and a propanal-equivalent synthon.

These disconnections logically lead to the consideration of several well-established named reactions for isoquinoline synthesis, which are discussed in the following sections.

Classical and Contemporary Synthetic Pathways for Isoquinoline Scaffolds

The construction of the isoquinoline scaffold has been a subject of extensive research, leading to the development of several powerful synthetic methods. These can be broadly categorized into classical cyclization reactions and modern palladium-catalyzed approaches.

Bischler-Napieralski Cyclization and Variants

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.orgjk-sci.comnrochemistry.com

The general mechanism proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. wikipedia.orgnrochemistry.com For the synthesis of this compound, the required precursor would be N-(2-(3-chlorophenyl)propyl)acetamide. The electron-withdrawing nature of the chloro group can deactivate the aromatic ring, potentially requiring harsher reaction conditions for the cyclization step. jk-sci.com Subsequent oxidation of the resulting 3,4-dihydro-7-chloro-4-methylisoquinoline, for instance with palladium on carbon (Pd/C) or manganese dioxide (MnO₂), would yield the final aromatic product.

| Reaction Stage | Reagents and Conditions | Intermediate/Product |

| Amide Formation | 2-(3-chlorophenyl)propan-1-amine, Acetyl chloride, Base | N-(2-(3-chlorophenyl)propyl)acetamide |

| Cyclization | POCl₃ or P₂O₅, Reflux in inert solvent (e.g., Toluene) | 7-Chloro-4-methyl-3,4-dihydroisoquinoline |

| Aromatization | Pd/C, High temperature or other oxidizing agent (e.g., DDQ) | This compound |

Pictet-Spengler Reaction and Its Adaptations

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. organicreactions.orgname-reaction.comjk-sci.comwikipedia.org This method is particularly important in the synthesis of natural products and their analogs. jk-sci.com

To apply this to this compound, a suitable starting material would be 1-(3-chlorophenyl)ethan-1-amine. However, the standard Pictet-Spengler reaction would place the methyl group at position 1 of the isoquinoline ring. To achieve the desired 4-methyl substitution, a modified approach or a different precursor would be necessary. A potential, though less common, adaptation might involve a β-phenylethylamine with a carbonyl-containing side chain that could participate in the cyclization to place the methyl group at the 4-position, but this is not a standard application of the reaction. The direct applicability of the Pictet-Spengler reaction for this specific substitution pattern is therefore challenging.

Pomeranz-Fritsch Cyclization and Related Methodologies

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. chemistry-reaction.comthermofisher.comorganicreactions.org This method is versatile and allows for the synthesis of isoquinolines with various substitution patterns on the benzene (B151609) ring. organicreactions.org The reaction typically involves the condensation of a substituted benzaldehyde with an aminoacetal, followed by cyclization in the presence of a strong acid like sulfuric acid. thermofisher.com

For the synthesis of this compound, the starting materials would be 3-chlorobenzaldehyde and 1-aminopropan-2-one (B1265363) dimethyl acetal (B89532). The subsequent acid-catalyzed cyclization and dehydration would lead to the formation of the desired product. A significant advantage of this method is the direct formation of the aromatic isoquinoline ring system. organicreactions.org

| Starting Material 1 | Starting Material 2 | Key Reagent | Product |

| 3-Chlorobenzaldehyde | 1-Aminopropan-2-one dimethyl acetal | Concentrated H₂SO₄ | This compound |

Modifications to the Pomeranz-Fritsch reaction, such as the Schlittler-Müller modification, utilize a substituted benzylamine and glyoxal (B1671930) hemiacetal, which could also be conceptually adapted. thermofisher.comacs.org

Palladium-Catalyzed Cyclizations and Annulations

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed cross-coupling and annulation reactions for the construction of heterocyclic systems. The Larock isoquinoline synthesis is a notable example, involving the palladium-catalyzed annulation of alkynes with N-substituted imines derived from o-halobenzaldehydes.

A potential palladium-catalyzed route to this compound could involve the coupling of a suitably substituted o-haloaniline derivative with a terminal alkyne. For instance, a 2-amino-4-chlorobenzaldehyde (B1279505) could be condensed with a propylamine (B44156) derivative to form an imine, which could then undergo a palladium-catalyzed intramolecular cyclization. Alternatively, a Sonogashira coupling of a protected 2-amino-4-chlorophenylacetylene with a methyl-containing component, followed by a cyclization step, could be envisioned. These methods offer high efficiency and functional group tolerance, making them attractive alternatives to classical methods. acs.org

Specific Synthetic Routes to this compound

Given the absence of a documented specific synthesis of this compound in the surveyed literature, a plausible synthetic route can be proposed based on the robust Pomeranz-Fritsch reaction.

Proposed Synthetic Route via Pomeranz-Fritsch Reaction:

Formation of the Schiff Base Acetal: 3-Chlorobenzaldehyde is reacted with 1-aminopropan-2-one dimethyl acetal in a suitable solvent, typically an alcohol, with mild heating to facilitate the condensation and formation of the corresponding benzalaminoacetal.

Acid-Catalyzed Cyclization: The crude or purified benzalaminoacetal is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at an elevated temperature. This induces an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion equivalent, followed by dehydration to yield the aromatic this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Chlorobenzaldehyde, 1-Aminopropan-2-one dimethyl acetal | Methanol (B129727), Reflux | N-(3-chlorobenzylidene)-2,2-dimethoxypropan-1-amine |

| 2 | N-(3-chlorobenzylidene)-2,2-dimethoxypropan-1-amine | Concentrated H₂SO₄, Heat | This compound |

This proposed route leverages a classical and reliable method for isoquinoline synthesis and is a logical starting point for the laboratory preparation of this compound. The starting materials are generally accessible, and the reaction conditions are well-established for related substrates.

Strategies for Introducing Chloro-Substituents

The introduction of a chlorine atom at the C7 position of the isoquinoline nucleus is typically achieved by employing starting materials that already contain the halogen in the desired position. Traditional isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions rely on electrophilic aromatic substitution, which means the substituent pattern of the final product is dictated by the precursor, often a substituted β-phenylethylamine. nih.govpharmaguideline.com For a 7-chloro substituent, a synthesis would logically commence from a meta-chlorinated phenylethylamine derivative.

Alternatively, direct chlorination of a pre-formed isoquinoline ring can be challenging due to issues with regioselectivity. However, methods for the direct functionalization of the isoquinoline core exist. For instance, trapping of metallated isoquinoline intermediates with electrophilic chlorine sources like hexachloroethane (B51795) has been demonstrated for the C4 position. harvard.edunih.gov While this example targets a different position, it illustrates the principle of direct halogenation. A more common strategy for analogous quinoline (B57606) systems involves nucleophilic aromatic substitution on activated precursors like 4,7-dichloroquinoline (B193633), where the chlorine at C4 is more reactive than at C7. tandfonline.com Such reactivity patterns underscore the importance of designing syntheses with the less reactive C7-chloro substituent in place from the start.

Approaches for Methyl Group Functionalization

Installing a methyl group at the C4 position of an isoquinoline can be accomplished through several modern synthetic methods. One versatile approach involves the condensation of a lithiated o-tolualdehyde tert-butylimine with a nitrile. The resulting eneamido anion intermediate can be trapped in situ with an electrophile, such as methyl iodide, to directly install the methyl group at the C4 position, as demonstrated in the formation of 4-methyl-3-phenylisoquinoline. nih.gov This method allows for the convergent assembly of highly substituted isoquinolines. nih.gov

Another powerful strategy is the palladium-catalyzed reductive cyclization of N-propargyl oxazolidines, which can provide 4-substituted isoquinolines under microwave irradiation. organic-chemistry.org This cascade reaction proceeds through C-O and C-N bond cleavages of the oxazolidine (B1195125) ring followed by aromatization to yield the desired isoquinoline scaffold. nih.gov These contemporary methods offer significant advantages over classical routes by providing direct access to C4-functionalized isoquinolines with high regioselectivity.

Multi-step Synthesis Design and Optimization

The design of a multi-step synthesis for a specific polysubstituted isoquinoline like this compound involves a retrosynthetic analysis that disconnects the target into readily available starting materials. A plausible route could begin with a commercially available chlorinated aromatic compound, which is elaborated over several steps to construct a β-arylethylamine precursor required for a classical cyclization.

Key Synthetic Strategies:

Bischler-Napieralski Reaction: This involves the cyclization of an acylated β-phenylethylamine using a dehydrating agent, followed by oxidation of the resulting 3,4-dihydroisoquinoline (B110456) to the aromatic isoquinoline. pharmaguideline.com

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde to form an imine, which then cyclizes under acidic conditions to yield a tetrahydroisoquinoline, also requiring a final oxidation step. pharmaguideline.com

Optimization of these multi-step sequences often focuses on improving the efficiency of the cyclization and oxidation steps. Microwave-assisted protocols have been shown to significantly accelerate these reactions, leading to higher yields and shorter reaction times compared to conventional heating. acs.org The development of efficient oxidation protocols, for example using Pd/C, is also crucial for the final aromatization step. umontreal.ca Continuous flow synthesis represents another frontier in optimization, allowing for the telescoping of multiple reaction steps, minimizing manual work-up, and enabling safer handling of reactive intermediates. umontreal.ca

One-pot Synthesis Strategies for Enhanced Efficiency

To improve atom and step economy, one-pot syntheses have become highly desirable. These procedures combine multiple reaction steps in a single flask, avoiding the isolation of intermediates and reducing solvent waste.

A notable example is the palladium-catalyzed, microwave-assisted one-pot synthesis of isoquinolines from ortho-bromoarylaldehydes, terminal acetylenes, and ammonium (B1175870) acetate (B1210297). acs.org This process involves a sequence of a coupling reaction, imination, and an intramolecular annulation to rapidly assemble the isoquinoline core. organic-chemistry.orgacs.org Another powerful one-pot method is a three-component reaction involving an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by a rhodium(III) complex. organic-chemistry.org This protocol proceeds via the in situ generation of an oxime, which then undergoes rhodium-catalyzed C-H bond activation and cyclization with the alkyne to furnish multisubstituted isoquinolines. organic-chemistry.orgacs.org Such multi-component, one-pot strategies allow for the rapid construction of diverse isoquinoline libraries from simple precursors. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and selective routes that were previously inaccessible. Both transition metals and organocatalysts play pivotal roles in the modern synthesis of the isoquinoline scaffold.

Transition Metal Catalysis in C-C and C-N Bond Formations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of key C-C and C-N bonds required for constructing the isoquinoline ring system. researchgate.netbohrium.comnih.govrsc.org These methods often rely on C-H activation, a powerful strategy that allows for the direct functionalization of otherwise inert C-H bonds. researchgate.net

Rhodium(III) catalysts are particularly effective for the synthesis of isoquinolines. researchgate.net A common approach involves the reaction of aryl ketone O-acyloximes with internal alkynes. acs.org The reaction proceeds via an initial ortho C-H bond activation (rhodation), followed by insertion of the alkyne and subsequent C-N bond formation, with the N-O bond of the oxime acting as an internal oxidant. acs.orgtandfonline.com This redox-neutral process avoids the need for external oxidants. acs.org Similarly, Rh(III)-catalyzed reactions of N-chloroimines with alkenes also provide efficient access to isoquinoline derivatives under mild, oxidant-free conditions. nih.gov

Palladium catalysis offers a complementary set of tools. nih.gov Palladium-catalyzed α-arylation of ketone enolates with ortho-functionalized aryl halides can be used to construct a key 1,5-dicarbonyl-type intermediate, which then cyclizes with an ammonia (B1221849) source to form the isoquinoline ring. rsc.org This methodology can be performed in a one-pot fashion. nih.gov Another strategy is the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenes to produce hydroisoquinolones, which are precursors to isoquinolines. mdpi.com These catalytic cycles efficiently create the core heterocyclic structure through sequential C-C and C-N bond formations. acs.org

| Catalyst System | Starting Materials | Key Transformation | Reference |

|---|---|---|---|

| [Cp*RhCl2]2/NaOAc | Aryl Ketone O-Acyloximes + Internal Alkynes | C-H Activation / Annulation | acs.org |

| Pd(OAc)2 / Ligand | o-Bromoaryl Acetal + Ketone | α-Arylation / Cyclization | nih.gov |

| Pd(CH3CN)2Cl2 | N-Methoxy Benzamides + Allenes | C-H Activation / Annulation | mdpi.com |

| [{RuCl2(p-cymene)}2]/NaOAc | Aromatic Ketoximes + Alkynes | Regioselective Cyclization | organic-chemistry.org |

| Rh(III) Catalyst | N-Chloroimines + Alkenes | C-H Activation / Annulation | nih.gov |

Organocatalysis in Isoquinoline Synthesis

Organocatalysis, which uses small organic molecules as catalysts, provides an alternative to metal-based systems, often with unique reactivity and selectivity. In the context of isoquinoline synthesis, N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts. nih.govnih.govrsc.orgresearchgate.net

One reported NHC-mediated strategy involves the reaction of an N-tosylimine with phthalaldehyde. nih.gov The NHC catalyst adds to the imine to generate an aza-Breslow intermediate, which then reacts with the dialdehyde. A subsequent cascade of reactions, including regeneration of the catalyst, furnishes the 3-aryl isoquinoline product. nih.gov This method represents a milder protocol for accessing the isoquinoline scaffold. nih.gov

Another significant area of organocatalysis is its application in asymmetric synthesis. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective Pictet-Spengler reaction. acs.org This process allows for the synthesis of axially chiral tetrahydroisoquinolines via a dynamic kinetic resolution, achieving excellent enantioselectivities. acs.org The resulting tetrahydroisoquinolines are valuable chiral building blocks that can be oxidized to the corresponding aromatic isoquinolines if desired.

Photocatalytic and Electrocatalytic Methodologies

Modern synthetic chemistry has increasingly embraced photocatalysis and electrocatalysis as powerful tools for constructing complex molecules under mild conditions. These methods offer alternatives to traditional thermal reactions, often providing unique reactivity and improved efficiency.

Visible-Light Photocatalysis: This technique utilizes the energy of visible light to initiate chemical reactions, typically via the generation of radical intermediates. nih.gov While a direct photocatalytic synthesis of this compound from basic precursors is not yet prominently detailed in the literature, the principles have been successfully applied to the synthesis and functionalization of the broader isoquinoline family. For instance, visible-light-induced radical cascade cyclization reactions have been developed to create complex fused isoquinoline structures. rsc.org Other reported methods include the synthesis of isoquinoline derivatives from ketimines and the construction of the isoquinoline core from vinyl isocyanides using a photocatalyst like fac-Ir(ppy)₃ in methanol. researchgate.netbohrium.com These approaches highlight the potential for developing a photocatalytic route to this compound, which could proceed at room temperature without the need for harsh reagents or stoichiometric oxidants. bohrium.com

Electrocatalysis: Electrochemical synthesis employs electrical current to drive chemical transformations, offering a reagent-free method for oxidation and reduction. This approach aligns with green chemistry principles by minimizing waste. In the context of isoquinoline chemistry, electrochemical methods have been used to synthesize isoquinoline sulfone compounds from isoquinoline N-oxides. researchgate.net This demonstrates the utility of electrochemistry in functionalizing the isoquinoline ring. Conceptually, an electrocatalytic approach could be envisioned for the key cyclization or aromatization steps in a synthetic route to this compound, potentially reducing the reliance on chemical oxidants or catalysts. researchgate.netresearchgate.net

| Methodology | Energy Source | Key Principle | Potential Application to this compound |

| Photocatalysis | Visible Light | Generation of reactive radical intermediates via a photoexcited catalyst. | Radical-based cyclization of a suitable precursor to form the isoquinoline ring system under mild conditions. |

| Electrocatalysis | Electrical Current | Driving redox reactions at an electrode surface to facilitate bond formation or functionalization. | Oxidative cyclization or aromatization steps, replacing chemical oxidants and minimizing byproducts. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is crucial for developing environmentally responsible and economically viable chemical processes. nih.gov These principles guide the design of syntheses that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative. For nitrogen-containing heterocycles, multicomponent reactions conducted under solvent-free conditions have been shown to produce high yields with easy product separation. These reactions often proceed faster and with less energy input compared to their solvent-based counterparts. A conceptual solvent-free approach to this compound could involve the high-temperature, catalyst-mediated condensation and cyclization of appropriate precursors without a liquid medium, thereby significantly reducing waste and simplifying the purification process.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Traditional synthetic routes to isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, often suffer from poor atom economy due to the use of stoichiometric dehydrating agents and the formation of significant byproducts. nih.govpharmaguideline.com

For example, the Bischler-Napieralski reaction typically uses phosphoryl chloride (POCl₃) as a dehydrating and cyclizing agent, which is not incorporated into the final product and generates phosphate (B84403) waste. pharmaguideline.com The Pictet-Spengler reaction is generally more atom-economical as it involves the condensation of an amine with an aldehyde or ketone, with water being the only major byproduct. shahucollegelatur.org.in

The table below provides a conceptual comparison of the atom economy for these classical reactions.

| Reaction Name | Reactants | Desired Product | Major Byproducts | Conceptual Atom Economy |

| Bischler-Napieralski | β-arylethylamide, POCl₃ | Dihydroisoquinoline | H₃PO₄, HCl | Poor |

| Pictet-Spengler | β-arylethylamine, Aldehyde | Tetrahydroisoquinoline | H₂O | Good |

Designing a synthesis for this compound with a high atom economy would prioritize addition and cycloaddition reactions over substitution and elimination reactions, thereby maximizing the incorporation of starting materials into the final structure and minimizing waste.

A key goal of sustainable chemistry is to shift from petroleum-based feedstocks to renewable resources. nih.gov Lignocellulosic biomass, the most abundant form of biomass on Earth, is a rich source of aromatic chemicals. ieabioenergy.com Lignin (B12514952), in particular, is a polymer composed of aromatic units and represents a promising renewable feedstock for valuable chemical compounds. mdpi.com

Valorization of lignin through processes like oxidative depolymerization can yield a mixture of monoaromatic compounds such as vanillin, guaiacol, catechol, and p-hydroxybenzoic acid. nih.gov These biomass-derived molecules could serve as starting materials for the benzene ring portion of this compound. For instance, a precursor like 3-chloro-4-aminotoluene could potentially be synthesized from lignin-derived aromatics through a series of established chemical transformations (e.g., nitration, reduction, chlorination).

Furthermore, research into producing nitrogen-containing heterocycles from biomass is advancing. springernature.comresearchgate.net Strategies include the thermochemical conversion of nitrogen-rich animal biomass or the use of biomass-derived carbohydrates to build the heterocyclic ring. springernature.comnso-journal.org A truly sustainable synthesis of this compound would integrate these approaches, constructing the entire molecule from precursors derived from renewable sources.

| Renewable Feedstock | Potential Precursors | Application in Synthesis |

| Lignin | Vanillin, Guaiacol, Catechol | Source for the substituted benzene ring component. |

| Carbohydrates/Sugars | Furfural, Hydroxymethylfurfural | Building blocks for the nitrogen-containing heterocyclic portion. |

| Animal Biomass | Amino Acids | Source of both carbon and nitrogen for the heterocyclic ring. |

Chemical Reactivity and Transformation Mechanisms of 7 Chloro 4 Methylisoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System

Electrophilic Aromatic Substitution (SEAr) on the isoquinoline ring is generally less facile than on benzene (B151609). The nitrogen atom acts as an electron-withdrawing group, deactivating the ring system towards attack by electrophiles. This effect is exacerbated under the acidic conditions typical for many SEAr reactions, as the nitrogen becomes protonated, further increasing its deactivating influence. Consequently, substitution almost exclusively occurs on the benzenoid ring (positions 5, 6, 8) rather than the pyridinoid ring (positions 1, 3, 4).

The regiochemical outcome of electrophilic substitution on 7-Chloro-4-methylisoquinoline is determined by the combined directing effects of the nitrogen atom, the 4-methyl group, and the 7-chloro group.

Nitrogen Atom: In isoquinoline, electrophilic attack preferentially occurs at the C-5 and C-8 positions, which are para and ortho to the point of ring fusion and are the most activated positions in the benzenoid ring.

4-Methyl Group: This is an activating, ortho, para-directing group. It strongly activates the C-5 position (ortho) and would also activate the C-3 position (para), though the latter is in the deactivated pyridine (B92270) ring.

7-Chloro Group: This is a deactivating, ortho, para-directing group. It directs incoming electrophiles to the C-6 and C-8 positions.

Considering these factors, the C-5 and C-8 positions are the most likely sites of electrophilic attack. The C-5 position is activated by the 4-methyl group, while the C-8 position is influenced by the directing effect of the 7-chloro group. The precise outcome often depends on the specific reaction conditions and the steric bulk of the electrophile. Harsher reaction conditions, such as elevated temperatures and the use of strong Lewis acid catalysts, are typically required to overcome the inherent deactivation of the ring system. wikipedia.org

While specific studies on this compound are not extensively documented, the expected reactions follow established protocols for aromatic compounds, with regioselectivity guided by the principles outlined above.

Nitration: This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction would be expected to yield a mixture of 5-nitro and 8-nitro derivatives.

Halogenation: The introduction of a halogen (e.g., Br or Cl) is generally accomplished using the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the halogen molecule, increasing its electrophilicity.

Sulfonation: This reaction is carried out with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is sulfur trioxide (SO₃). Like nitration, sulfonation is expected to occur at the C-5 or C-8 positions. This reaction is often reversible.

The table below summarizes the expected outcomes for these electrophilic substitution reactions.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 7-Chloro-4-methyl-5-nitroisoquinoline and 7-Chloro-4-methyl-8-nitroisoquinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-7-chloro-4-methylisoquinoline and 8-Bromo-7-chloro-4-methylisoquinoline |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions at the C-7 Chloro Position

The C-7 chloro group can be displaced by a variety of strong and weak nucleophiles, making it a valuable handle for the synthesis of diverse isoquinoline derivatives. Common nucleophiles include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides to form ethers and phenols.

N-Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines (e.g., piperazine, morpholine) to form amino-substituted isoquinolines. mdpi.comnih.gov

S-Nucleophiles: Thiolates (e.g., sodium thiomethoxide) to generate thioethers. nih.gov

These reactions often require elevated temperatures and may be conducted in polar aprotic solvents like DMF or DMSO to facilitate the formation of the charged intermediate.

The table below illustrates the versatility of the C-7 position in SNAr reactions.

| Nucleophile | Reagent Example | Product Class |

| Methoxide | Sodium Methoxide (NaOCH₃) | 7-Methoxy-4-methylisoquinoline |

| Amine | Piperazine | 7-(Piperazin-1-yl)-4-methylisoquinoline |

| Thiolate | Sodium Thiomethoxide (NaSCH₃) | 4-Methyl-7-(methylthio)isoquinoline |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-Methylisoquinolin-7-ol |

The reactivity of this compound in SNAr reactions is governed by both electronic and steric factors.

Electronic Effects: The primary driving force for the reaction is the electron-withdrawing effect of the ring nitrogen, which acidifies the ring protons and stabilizes the negative charge of the Meisenheimer intermediate. libretexts.org The chloro group itself contributes an inductive electron-withdrawing effect, which slightly enhances the electrophilicity of the C-7 carbon, making it more susceptible to nucleophilic attack. Conversely, the 4-methyl group has a weak electron-donating inductive effect, which would slightly deactivate the ring towards nucleophilic attack, though this effect is generally minor compared to the powerful influence of the ring nitrogen.

Steric Effects: Steric hindrance can play a role in SNAr reactions by impeding the approach of the nucleophile to the reaction center. researchgate.netrsc.org In the case of this compound, the methyl group is at the C-4 position, which is relatively remote from the C-7 reaction site. Therefore, it is not expected to exert a significant steric effect on the approach of most nucleophiles to the C-7 position. The reactivity would be more significantly impacted by the steric bulk of the nucleophile itself.

Reactions Involving the C-4 Methyl Group

The methyl group at the C-4 position of the isoquinoline core is benzylic-like in nature, rendering its protons acidic and the carbon susceptible to oxidation and condensation reactions.

The protons of the C-4 methyl group in this compound exhibit a degree of acidity due to the electron-withdrawing effect of the adjacent nitrogen-containing aromatic ring. This allows for deprotonation by a sufficiently strong base to form a resonance-stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, in an alkylation reaction.

The general mechanism involves the abstraction of a proton from the methyl group by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to generate a 4-(lithiomethyl)isoquinoline intermediate. This intermediate is a potent nucleophile and readily undergoes SN2 reaction with an alkylating agent (R-X) to form a new carbon-carbon bond, yielding a 4-alkyl-7-chloroisoquinoline derivative. The choice of base and solvent is critical to ensure efficient deprotonation without competing side reactions.

A recent, metal-free approach for C-4 alkylation of the isoquinoline core involves a temporary dearomatization strategy. acs.orgresearchgate.netnih.gov In this method, an acid like benzoic acid adds to C-1, forming a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.orgresearchgate.net This intermediate then acts as a nucleophile, attacking an electrophile such as a vinyl ketone at the C-4 position. acs.orgresearchgate.netnih.gov Subsequent elimination of the acid restores the aromaticity of the isoquinoline ring, resulting in the C-4 alkylated product. acs.orgresearchgate.net

The methyl group at C-4 can be selectively oxidized to afford either the corresponding aldehyde (7-chloroisoquinoline-4-carbaldehyde) or carboxylic acid (7-chloroisoquinoline-4-carboxylic acid), depending on the oxidant and reaction conditions. These products are valuable synthetic intermediates.

Drawing analogy from studies on 4-methylquinolines, several methods can be employed for this transformation. researchgate.netpvamu.edu For instance, a metal-free system using iodine in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere can achieve the oxidation of the methyl group to an aldehyde. researchgate.net Hypervalent iodine(III) reagents also serve as effective oxidants for this purpose under mild, metal-free conditions. researchgate.net More aggressive oxidizing agents, such as chromic acid or selenium dioxide with sulfuric acid, can lead to the formation of the carboxylic acid. pvamu.edu The stability of the isoquinoline ring system under these oxidative conditions allows for the selective transformation of the methyl group. pvamu.edu

Table 1: Representative Conditions for Oxidation of C-4 Methyl Group on N-Heterocycles

| Desired Product | Oxidizing System | Substrate Example | Reference |

|---|---|---|---|

| Aldehyde | I2/DMSO/O2 | 4-Methylquinoline | researchgate.net |

| Aldehyde | PIDA (hypervalent iodine) | 4-Methylquinoline | researchgate.net |

| Carboxylic Acid | Chromic Acid | 4-Methylquinoline | pvamu.edu |

The acidic nature of the C-4 methyl protons also facilitates their participation in condensation reactions with carbonyl compounds, particularly aldehydes. towson.edu This reaction, analogous to an aldol-type condensation, typically requires either acid or base catalysis to generate a reactive intermediate.

In a common pathway, the methyl group condenses with an aromatic aldehyde, such as benzaldehyde (B42025), in the presence of a dehydrating agent like acetic anhydride. rsc.org The reaction is believed to proceed through the formation of a 2-methylene-1,2-dihydroquinoline-like intermediate, which acts as the nucleophile. rsc.org This intermediate adds to the aldehyde, and subsequent dehydration yields a styryl-type derivative, specifically a 7-chloro-4-(2-arylvinyl)isoquinoline. These condensation reactions are a powerful tool for extending the conjugation of the isoquinoline system and synthesizing compounds with potential applications in materials science and medicinal chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The chlorine atom at the C-7 position of the isoquinoline ring is a suitable handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design have enabled their efficient use in a variety of coupling transformations. wikipedia.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to introduce a wide range of aryl or alkyl groups at the C-7 position, generating 7-aryl(alkyl)-4-methylisoquinolines.

The catalytic cycle involves three key steps:

Oxidative Addition : A palladium(0) complex inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate. nrochemistry.com

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base. organic-chemistry.orgnrochemistry.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. nrochemistry.com

Due to the lower reactivity of the C-Cl bond, specific conditions are often required. wikipedia.org These typically include the use of electron-rich, bulky phosphine (B1218219) ligands (e.g., Buchwald-type ligands) to promote the oxidative addition step, along with a strong base (e.g., K3PO4, Cs2CO3) and a suitable palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3). organic-chemistry.org

Table 2: Typical Components for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3, PdCl2(dppf) | Source of the active Pd(0) catalyst |

| Ligand | P(t-Bu)3, SPhos, XPhos, RuPhos | Stabilizes the catalyst and facilitates oxidative addition |

| Boron Reagent | Arylboronic acids, Alkylboronic acids, MIDA boronates | Source of the aryl/alkyl group |

| Base | K3PO4, Cs2CO3, K2CO3, NaOH | Activates the boronic acid for transmetalation |

The C-7 position can also be functionalized with unsaturated groups through Heck and Sonogashira couplings.

The Heck reaction (also known as the Mizoroki-Heck reaction) couples the aryl chloride with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond, yielding a 7-vinyl-4-methylisoquinoline derivative. mdpi.comwikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling in its initial oxidative addition step, but is followed by migratory insertion of the alkene and a β-hydride elimination step to release the product. wikipedia.org A base is used to regenerate the Pd(0) catalyst. wikipedia.org

Table 3: Typical Conditions for Heck Coupling of Aryl Chlorides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)2, Pd/C, Palladacycles |

| Ligand | PPh3, P(o-tolyl)3, N-Heterocyclic Carbenes (NHCs) |

| Alkene | Styrene, acrylates, acrylonitrile |

| Base | Et3N, K2CO3, NaOAc |

The Sonogashira coupling introduces an alkyne moiety by reacting the aryl chloride with a terminal alkyne. wikipedia.orgyoutube.com This reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst. organic-chemistry.orglibretexts.org The palladium complex activates the aryl chloride, while the copper salt reacts with the alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center. wikipedia.orgyoutube.com The final reductive elimination step yields the 7-alkynyl-4-methylisoquinoline product. youtube.com Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 4: Typical Conditions for Sonogashira Coupling of Aryl Chlorides

| Component | Examples |

|---|---|

| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 |

| Copper Co-catalyst | CuI |

| Terminal Alkyne | Phenylacetylene, propargyl alcohol, trimethylsilylacetylene |

| Base | Et3N, piperidine, diisopropylamine |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides, a transformation that is often challenging using traditional methods due to the limited substrate scope and harsh conditions required. rsc.orgwikipedia.org The reaction's utility extends to heteroaromatic halides, including chloro-isoquinolines, providing a powerful tool for introducing nitrogen-containing substituents onto the isoquinoline core.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps involving a Pd(0) active species. wikipedia.orglibretexts.org The cycle commences with the oxidative addition of the aryl halide (such as this compound) to the Pd(0) complex. This is followed by the coordination of the amine to the resulting Pd(II) complex. Subsequent deprotonation of the amine by a base generates a palladium-amido complex, which then undergoes reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often employed to enhance the efficiency of the catalytic cycle. youtube.com While specific studies on this compound are not extensively detailed in the literature, research on analogous chloro-quinoline derivatives demonstrates the feasibility of this transformation. For instance, palladium-catalyzed aminations of various quinolinequinone derivatives have been shown to produce arylamino derivatives in excellent yields. scienceopen.com These reactions highlight the applicability of the Buchwald-Hartwig amination for C-N bond formation on chloro-substituted N-heterocycles. scienceopen.comrsc.org

Other Cross-Coupling Methodologies

Beyond C-N bond formation, the chlorine substituent at the C-7 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) bonds. These methodologies, including the Suzuki, Sonogashira, and Heck reactions, are fundamental in constructing more complex molecular architectures based on the isoquinoline scaffold.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.orgorganic-chemistry.orgwikipedia.org It is widely used for synthesizing biaryl compounds. For substrates like this compound, a Suzuki coupling would involve reaction with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the chloro-isoquinoline to Pd(0), followed by transmetalation with the boronic acid (activated by the base), and subsequent reductive elimination. libretexts.orgwikipedia.org Studies on related di-substituted quinolines, such as 4,7-dichloroquinoline (B193633), have shown that Suzuki reactions can proceed, although issues of regioselectivity can arise. For instance, the reaction of 4,7-dichloroquinoline with phenylboronic acid using palladium acetate (B1210297) in water yielded 7-chloro-4-phenylquinoline (B8680999) as the major product. researchgate.net In contrast, 7-chloro-4-iodoquinoline (B1588978) showed much higher regioselectivity, with the coupling occurring exclusively at the more reactive C-I bond. researchgate.net This suggests that while the C-Cl bond at the 7-position is reactive, its reactivity is lower than that of a corresponding C-I bond.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This method is invaluable for the synthesis of arylalkynes. The mechanism involves a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.orgyoutube.com Research on dihaloquinolines has demonstrated the regioselectivity of the Sonogashira coupling, where the reaction preferentially occurs at the more reactive halide position. For example, in 2-bromo-4-iodo-quinoline, alkynylation occurs at the iodide-substituted site. libretexts.org This indicates that for this compound, forcing conditions might be necessary to achieve Sonogashira coupling at the C-Cl bond.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.comlibretexts.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The process allows for the vinylation of the isoquinoline core at the C-7 position. The intramolecular variant of the Heck reaction is a powerful tool for constructing complex heterocyclic systems, including those based on the isoquinoline framework. researchgate.netchim.it For instance, 4-(1-alkenyl)-3-arylisoquinolines have been synthesized through a palladium-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, followed by an intermolecular Heck reaction. researchgate.net

Table 1: Exemplary Cross-Coupling Reactions on Chloro-Substituted Quinolines/Isoquinolines Data presented for analogous compounds to illustrate typical reaction conditions.

| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Suzuki | 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 7-Chloro-4-phenylquinoline | 78% researchgate.net |

| Suzuki | 1,3-Dichloroisoquinoline | Heptyl boronic pinacol (B44631) ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 1-Heptyl-3-chloroisoquinoline | 72% acs.org |

| Sonogashira | 2-Bromo-4-iodoquinoline | Terminal Alkyne | Pd(0) / Cu(I) | Amine | N/A | 4-Alkynyl-2-bromoquinoline | N/A libretexts.org |

| Heck | 2-(1-Alkynyl)benzaldimine | Alkene | Pd(II) | N/A | N/A | 4-(1-Alkenyl)-3-arylisoquinoline | Good researchgate.net |

Oxidation and Reduction Chemistry of the Isoquinoline Heterocycle

Selective Reduction of the Nitrogen Heterocycle

The selective reduction of the nitrogen-containing ring of the isoquinoline system, while leaving the carbocyclic (benzene) ring intact, leads to the formation of 1,2,3,4-tetrahydroisoquinolines. This transformation is a valuable tool in medicinal chemistry as the resulting saturated heterocycle is a common scaffold in many biologically active compounds. Several methods can achieve this selective reduction.

Catalytic hydrogenation is a common approach. The reduction of the pyridine ring in isoquinolines can be accomplished using hydrogen gas and a metal catalyst, such as platinum or palladium. shahucollegelatur.org.in The selectivity of the hydrogenation can often be controlled by the reaction conditions, particularly the acidity of the medium. shahucollegelatur.org.in For instance, catalytic hydrogenation in a neutral or mildly acidic solution typically reduces the heterocyclic ring. shahucollegelatur.org.iniust.ac.ir

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. Reagents like formic acid or ammonia-borane adducts can serve as the hydrogen source in the presence of a suitable catalyst. nih.gov Cobalt-amido catalysts, for example, have been shown to efficiently convert quinolines to 1,2-dihydroquinolines at room temperature using H₃N·BH₃. nih.gov These dihydroquinolines can often be further reduced to the fully saturated tetrahydroquinolines under similar conditions. nih.gov

Chemical reduction using hydride reagents is also effective. The activation of the isoquinoline nitrogen with a chloroformate, forming an isoquinolinium salt, facilitates reduction. Subsequent asymmetric hydrogenation using an iridium catalyst can produce chiral tetrahydroisoquinolines with high enantioselectivity. dicp.ac.cnresearchgate.net Additionally, methods like regioselective hydrosilylation can lead to partially reduced N-heterocycles, which can be further derivatized. nih.gov

Oxidation of the Isoquinoline Ring System

Oxidation of the isoquinoline ring system typically occurs at the nitrogen atom, leading to the formation of an isoquinoline N-oxide. This transformation is generally achieved by treating the isoquinoline with a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). uop.edu.pk The N-oxide functionality alters the electronic properties of the ring system, making it more susceptible to certain types of reactions and serving as a precursor for further functionalization.

The synthesis of isoquinoline N-oxides can also be achieved through various cyclization strategies. For example, rhodium(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols provides a regioselective route to functionalized isoquinoline N-oxides. researchgate.net Similarly, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the facile synthesis of both isoquinolines and isoquinoline N-oxides. researchgate.net These methods provide access to a diverse range of substituted N-oxides that may not be readily available through direct oxidation of the parent isoquinoline.

Cycloaddition Reactions and Heterocycle Annulation Strategies

The isoquinoline scaffold can participate in cycloaddition reactions, providing a sophisticated method for constructing complex, polycyclic molecular architectures. A common strategy involves the generation of an isoquinolinium ylide, which can act as a 1,3-dipole in cycloaddition reactions. rsc.org These ylides are typically formed in situ from the isoquinoline and a suitable carbene precursor or by deprotonation of an N-alkylisoquinolinium salt.

Once generated, the isoquinolinium ylide can react with various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings fused to the isoquinoline framework. rsc.orgbeilstein-journals.orgnih.gov For example, a three-component reaction involving an isoquinolinium salt, an aromatic aldehyde, and indan-1,3-dione has been reported to proceed through a unique [3+2]–[4+2]–[3+2] cycloaddition sequence, affording complex polycyclic compounds with high diastereoselectivity. rsc.org In this sequence, the isoquinolinium salt demonstrates remarkable versatility, acting as a 1,3-dipole, a dienophile, and a diene. rsc.org

Heterocycle annulation strategies offer another avenue for elaborating the isoquinoline core. These methods involve the construction of a new ring fused to the existing isoquinoline structure. Transition-metal-catalyzed C-H activation and annulation is a powerful modern technique. mdpi.commdpi.com For instance, palladium-catalyzed annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed to synthesize 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com While these examples often build the isoquinoline ring itself, the principles can be extended to annulation reactions starting from a pre-formed isoquinoline derivative. The development of such strategies allows for the atom-economical and efficient synthesis of novel, complex heterocyclic systems. mdpi.comresearchgate.net

Derivatives and Analogs of 7 Chloro 4 Methylisoquinoline: Synthesis and Exploration

Rational Design Principles for Isoquinoline (B145761) Derivatives

The design of novel isoquinoline derivatives is guided by established medicinal chemistry principles aimed at optimizing the interaction of a molecule with its biological target. These strategies involve modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a chemically different scaffold while retaining the original orientation of key functional groups responsible for biological activity. This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and different side-effect profiles. For instance, an isoquinoline core could be hopped to a quinoline (B57606), naphthalene, or other bicyclic heteroaromatic system to explore new chemical space.

Bioisosteric replacement is a more subtle modification where one atom or group of atoms is exchanged for another with similar physical or chemical properties. umich.edu This strategy is used to fine-tune a molecule's characteristics, such as size, shape, electronics, and lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile. A classic example relevant to the 7-chloro-4-methylisoquinoline scaffold would be the replacement of the C-7 chlorine atom. While often considered bioisosteric with a methyl group, the chlorine atom's electronegativity and ability to participate in halogen bonding offer distinct interaction possibilities compared to the more lipophilic methyl group. mdpi.com Similarly, the C-4 methyl group could be replaced by bioisosteres such as an ethyl group, an amino group, or a hydroxyl group to probe the steric and electronic requirements of a target binding pocket.

The isoquinoline nucleus is considered a "privileged structure" in medicinal chemistry. acs.orgorganic-chemistry.org This term describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. mit.edu The versatility of the isoquinoline framework allows it to serve as a template for developing ligands for a diverse range of receptors and enzymes. acs.orgnih.gov By modifying the substituents on this core, chemists can direct the molecule's activity towards a specific target. The design of new this compound analogs often emulates the structures of known successful drugs that also contain the isoquinoline core, leveraging the inherent drug-like properties of this scaffold. nih.gov

Synthesis of Substituted this compound Analogs

The synthetic exploration of this compound involves diversifying the substituents at various positions on the heterocyclic ring. The presence of the chloro and methyl groups provides specific starting points for functionalization, while modern synthetic methods also allow for the modification of otherwise unactivated C-H bonds.

The chlorine atom at the C-7 position is a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, significantly altering the molecule's properties. The analogous 7-chloroquinoline (B30040) core is a well-studied substrate for these transformations, and the methods are directly applicable. nih.gov

Common diversification strategies include:

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst to form biaryl structures.

Ullmann Condensation: Copper-catalyzed reaction with phenols or anilines to generate diaryl ether or diaryl amine linkages.

Negishi Coupling: Palladium- or nickel-catalyzed coupling with organozinc reagents.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with primary or secondary amines to introduce diverse amino substituents.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

| Reaction Type | Reagent Class | Catalyst System (Typical) | Resulting C-7 Substituent |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl / Heteroaryl |

| Ullmann Condensation | Ar-OH / Ar-NH₂ | CuI / Base | -OAr / -NHAr |

| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst / Ligand / Base | -NR₂ |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | -C≡C-R |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | -CN |

The methyl group at the C-4 position is generally less reactive than a methyl group at the C-1 position of the isoquinoline ring. thieme-connect.de The C-1 methyl group is activated by the adjacent nitrogen, making its protons acidic and susceptible to deprotonation and subsequent reaction with electrophiles like aldehydes (condensation reactions). core.ac.uk While the C-4 methyl group does not share this high level of activation, it can still be functionalized, often requiring more forcing conditions or modern synthetic methods.

Potential modifications include:

Oxidation: Strong oxidizing agents can convert the methyl group to a carboxylic acid. Selective oxidation to an aldehyde can be challenging but may be achieved with reagents like selenium dioxide, although this can be difficult and may require specific reaction conditions. thieme-connect.depharmaguideline.com

Halogenation: Radical halogenation (e.g., using N-bromosuccinimide) can introduce a halogen, creating a benzylic halide. This intermediate can then be subjected to nucleophilic substitution to introduce a variety of functional groups (e.g., -OH, -OR, -NR₂).

Condensation: While less reactive than a C-1 methyl, deprotonation with a very strong base followed by reaction with an aldehyde or ketone could potentially be used to build a larger side chain at the C-4 position.

Modern synthetic organic chemistry, particularly the field of C-H activation, has provided tools to functionalize aromatic rings at positions that were previously difficult to access. umich.edudmaiti.com These methods can be applied to the this compound scaffold to introduce substituents at other available carbon atoms of the ring system.

Strategies for functionalizing other positions include:

C-1 Functionalization: The C-1 position is electronically activated by the nitrogen atom and is susceptible to nucleophilic attack, especially after N-alkylation to form an isoquinolinium salt. It can also be functionalized via metal-catalyzed C-H activation.

C-3 Functionalization: Methods for introducing substituents at the C-3 position are available, often proceeding through metal-catalyzed cross-coupling of a 3-halo-isoquinoline intermediate or direct C-H functionalization. rsc.org

C-5 and C-8 Functionalization (Peri positions): Directed metalation, where a directing group on the molecule guides a metal catalyst to a specific C-H bond, is a powerful strategy. For isoquinolines, the nitrogen atom itself can direct ortho-metalation to the C-8 position. durham.ac.uk Functionalization at C-5 can be more challenging due to steric hindrance but is achievable. nih.gov

N-Oxide Chemistry: Conversion of the isoquinoline nitrogen to an N-oxide activates the C-2 and C-8 positions for functionalization. mdpi.comchemrxiv.org This strategy provides a route to introduce groups like amides at these positions.

| Position | Synthetic Strategy | Description |

|---|---|---|

| C-1 | Reissert Reaction | Addition of an acyl halide and cyanide, followed by hydrolysis and rearomatization to introduce substituents. |

| C-8 | Directed C-H Activation | The lone pair on the ring nitrogen directs a transition metal catalyst (e.g., Pd, Rh, Ru) to activate the C-8 C-H bond for coupling. durham.ac.uk |

| C-5 | Directed C-H Activation | Requires a directing group installed at the C-4 position to guide a catalyst to the C-5 position. |

| C-2, C-8 | N-Oxide Chemistry | Formation of an N-oxide activates the ring for functionalization at positions ortho (C-8) and para (C-2, not applicable here) to the nitrogen. mdpi.comchemrxiv.org |

Exploration of Fused Ring Systems Incorporating the Isoquinoline Core

The creation of fused-ring systems by appending additional cycles to the this compound core is a key strategy for generating novel polycyclic heterocyclic compounds. These methods expand the structural diversity and allow for the fine-tuning of molecular properties. The primary approaches to achieve this involve annulation and cycloaddition reactions, often facilitated by transition-metal catalysis.

Annulation Strategies:

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for building fused isoquinoline systems. Transition-metal catalysis, particularly with rhodium, palladium, and ruthenium, is frequently employed to facilitate these transformations through C-H activation. mdpi.commdpi.com For instance, rhodium(III)-catalyzed annulation of N-chlorobenzamides with alkynes can produce isoquinolone structures. mdpi.com Similarly, palladium-catalyzed C-H activation and subsequent annulation of N-methoxy benzamides with 2,3-allenoic acid esters yield 3,4-substituted hydroisoquinolones. mdpi.com These methodologies could be adapted to derivatives of this compound, using the existing ring as a foundation for building new heterocyclic structures.

Another approach involves the reaction of isoquinolinium salts with electrophiles under rhodium catalysis to form annulated products. researchgate.net Aryne annulation provides a metal-free pathway to synthesize isoquinolines from N-acyl dehydroamino esters, demonstrating a divergent process for creating complex heterocycles. caltech.edu

Cycloaddition Reactions:

Cycloaddition reactions offer a convergent and often stereoselective route to fused systems. The isoquinoline nucleus can act as a scaffold for various dipolar cycloadditions. rsc.org

[3+2] Cycloaddition: This reaction type is common for generating five-membered rings. For example, the reaction of azomethine ylides, generated in situ from 1,2,3,4-tetrahydroisoquinoline, with appropriate dipolarophiles can produce complex dispiropyrrolo[2,1-a]isoquinoline systems. thieme-connect.com Likewise, the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles provides an efficient method for constructing chiral substituted tetrahydroisoquinoline skeletons. nih.gov

[4+2] Cycloaddition (Diels-Alder): Isoquinoline derivatives can participate as dienes in Diels-Alder reactions. Photochemical energy transfer allows for the dearomative [4+2] cycloaddition of isoquinolines with alkenes, yielding polycyclic structures with high regio- and diastereoselectivity. nih.gov

[3+3] Cycloaddition: Chiral rsc.orgnih.govrsc.orgtriazino[5,4-a]isoquinoline derivatives can be synthesized with excellent enantioselectivity through the asymmetric [3+3] cycloaddition of isoquinolinium methylides and diazo compounds, facilitated by a chiral phase-transfer catalyst. acs.org

These synthetic strategies are summarized in the table below.

| Reaction Type | Description | Potential Application to this compound | Key Features |

| Transition-Metal Catalyzed Annulation | Formation of a new ring via C-H activation of the isoquinoline core or a derivative, followed by reaction with an alkyne, alkene, or allene. mdpi.commdpi.com | The chloro- and methyl- groups would influence the regioselectivity of the C-H activation, directing the annulation to specific positions. | High efficiency, atom economy, access to diverse structures. |

| [3+2] Cycloaddition | A 1,3-dipole (e.g., an azomethine ylide derived from tetrahydroisoquinoline) reacts with a two-atom component (dipolarophile) to form a five-membered ring. thieme-connect.comnih.gov | Derivatives of 7-chloro-4-methyl-tetrahydroisoquinoline could be used to generate corresponding ylides for cycloaddition. | High stereoselectivity, construction of complex polycyclic systems. |

| [4+2] Cycloaddition | The isoquinoline ring acts as a 4π component (diene) reacting with a 2π component (dienophile) to form a six-membered ring. nih.gov | The reaction would temporarily break the aromaticity of the isoquinoline core to form a new fused cyclohexene-type ring. | Dearomative, creates 3D structures from flat aromatic precursors. |

| [3+3] Cycloaddition | An isoquinolinium methylide (a three-atom component) reacts with another three-atom component (e.g., from a diazo compound) to form a six-membered ring. acs.org | 7-Chloro-4-methylisoquinolinium salts could serve as precursors for the required methylide. | Asymmetric synthesis possible, access to chiral fused systems. |

Incorporation of this compound into Macrocyclic and Polymeric Structures

The integration of the this compound unit into larger molecular assemblies like macrocycles and polymers can impart unique structural, photophysical, or binding properties to the resulting materials.

Macrocyclic Structures:

Macrocycles containing isoquinoline moieties are found in a number of natural alkaloids. Synthetic strategies to create these complex structures often involve the late-stage cyclization of precursors containing one or more isoquinoline units. One established method is the intramolecular diaryl ether synthesis, where two 1-benzyl tetrahydroisoquinoline moieties are linked to form the macrocyclic ring. rsc.org A bifunctional derivative of this compound could be designed to serve as a cornerstone in such a synthetic route, with reactive handles allowing for both chain extension and eventual ring-closing.

Polymeric Structures:

While the direct polymerization of this compound is not widely reported, analogous quinoline-containing polymers have been synthesized, suggesting pathways for creating isoquinoline-based materials. acs.orgacs.org Two primary strategies can be envisioned:

Main-Chain Incorporation: A di-functionalized derivative of this compound (e.g., with amino or carboxylic acid groups) could be used as a monomer in condensation polymerization reactions with suitable co-monomers. This would place the heterocyclic unit directly within the polymer backbone.

Side-Chain Functionalization: A polymerizable group (like a vinyl or styryl moiety) could be attached to the this compound core. Subsequent polymerization of this monomer would lead to a polymer (e.g., polystyrene or polyacrylate) with the isoquinoline unit as a pendant side group.

The presence of the rigid, aromatic isoquinoline core in such polymers would be expected to influence properties like thermal stability, solubility, and chain stiffness.

Development of Prodrug and Precursor Forms for this compound Derivatives

Prodrug Development:

A prodrug is an inactive or less active form of a therapeutic agent that is metabolized into its active form within the body. fiveable.meijpcbs.com This strategy is used to improve properties such as solubility, stability, or bioavailability, or to reduce toxicity. fiveable.meijpcbs.com For derivatives of this compound that may have therapeutic potential, several prodrug strategies could be employed.

A notable approach developed for quinolines and isoquinolines involves the creation of N-alkoxyquinoline or N-alkoxyisoquinoline salts. rsc.org These compounds can undergo a one-electron reduction in anoxic conditions, triggering a chain reaction that releases the parent quinoline or isoquinoline drug. This mechanism is particularly relevant for developing hypoxia-activated cancer therapies. A therapeutically active derivative of this compound could be converted into an N-alkoxy salt to function as such a prodrug.

Other common prodrug strategies involve masking functional groups. If a derivative of this compound were synthesized to include a hydroxyl or amino group, it could be converted into an ester, carbonate, or amide prodrug. ijpcbs.com These linkages are often designed to be cleaved by ubiquitous esterase or amidase enzymes in the body, releasing the active drug.

Synthetic Precursors:

The synthesis of the core this compound structure requires specific starting materials, or precursors. While few direct methods deliver unsubstituted isoquinoline, several classical and modern synthetic routes can be adapted for substituted versions. wikipedia.org

Common precursors for isoquinoline synthesis include β-phenylethylamines (for the Bischler-Napieralski or Pictet-Spengler reactions) or substituted benzaldehydes and aminoacetals (for the Pomeranz–Fritsch reaction). wikipedia.org To synthesize this compound, a plausible precursor would be a properly substituted β-phenylethylamine, such as 2-(3-chloro-4-methylphenyl)ethan-1-amine.

The synthesis of the isomeric 7-chloroquinoline derivatives often starts from m-chloroaniline. orgsyn.org For example, 4,7-dichloroquinoline (B193633) is prepared from m-chloroaniline and diethyl 2-(ethoxymethylene)malonate. orgsyn.org By analogy, the synthesis of this compound would likely start from a commercially available chlorinated and methylated benzene (B151609) derivative, such as 2-chloro-5-methylaniline (B1583412) or 4-chloro-2-methylbenzaldehyde, which would then be elaborated through multi-step sequences to build the heterocyclic ring. A modern approach could involve the reaction of a metalated o-tolualdehyde imine with a nitrile, which provides a highly versatile route to substituted isoquinolines. harvard.edu

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 7 Chloro 4 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 7-Chloro-4-methylisoquinoline, a combination of one-dimensional and two-dimensional NMR experiments is essential to unambiguously assign all proton and carbon signals.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of each hydrogen atom in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters for assigning these signals.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | ~8.5-8.7 | s | - |

| H-3 | ~7.4-7.6 | s | - |

| H-5 | ~8.0-8.2 | d | ~8.5 |

| H-6 | ~7.5-7.7 | dd | ~8.5, ~2.0 |

| H-8 | ~7.8-8.0 | d | ~2.0 |

| 4-CH₃ | ~2.5-2.7 | s | - |

Note: Predicted values are based on typical chemical shifts for similar isoquinoline and quinoline (B57606) derivatives. Actual experimental values may vary.

The singlet for the methyl group (4-CH₃) would appear in the upfield region characteristic of alkyl protons. The aromatic protons would resonate at lower fields, with their specific shifts influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the heterocyclic ring. The coupling patterns, such as the doublet for H-5 and the doublet of doublets for H-6, would reveal the adjacency of these protons.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 | ~150-152 |

| C-3 | ~120-122 |

| C-4 | ~145-147 |

| C-4a | ~135-137 |

| C-5 | ~128-130 |

| C-6 | ~126-128 |

| C-7 | ~133-135 |

| C-8 | ~125-127 |

| C-8a | ~148-150 |